MFCD18317206

Description

MFCD18317206 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and materials science research. Based on analogous MDL entries (e.g., MFCD11044885, MFCD05863221), this compound likely belongs to the heterocyclic aromatic family, such as pyrrolo-triazines or pyrazole derivatives, which are known for their applications in drug discovery and agrochemical synthesis . These compounds typically exhibit moderate solubility, tunable bioactivity, and reactivity influenced by substituents like halogens (e.g., chlorine) or alkyl groups .

Properties

IUPAC Name |

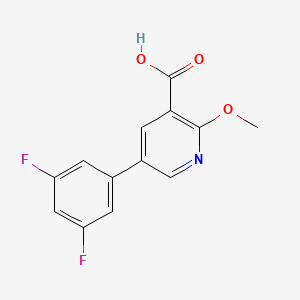

5-(3,5-difluorophenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO3/c1-19-12-11(13(17)18)4-8(6-16-12)7-2-9(14)5-10(15)3-7/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRCWISXLAHJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC(=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40687339 | |

| Record name | 5-(3,5-Difluorophenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262004-98-7 | |

| Record name | 5-(3,5-Difluorophenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317206 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

Reaction Steps: The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Each step requires precise temperature control, pH adjustments, and the use of catalysts to facilitate the reactions.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves:

Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency and safety.

Continuous Flow Reactors: These reactors allow for continuous production, improving efficiency and reducing production time.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD18317206 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: Substitution reactions occur when functional groups in the compound are replaced with other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents under controlled temperature and pressure.

Major Products

Scientific Research Applications

MFCD18317206 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, catalysis, and material science.

Biology: Employed in biochemical assays, enzyme studies, and cellular research.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of MFCD18317206 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity.

Pathways Involved: It influences various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18317206 with three structurally related compounds (identified via and ) to highlight key differences in molecular properties, synthesis, and applications.

Table 1: Physicochemical Properties Comparison

Key Observations:

Structural Similarities :

- CAS 918538-05-3 and this compound likely share a pyrrolo-triazine core with chlorine substituents, contributing to their similar molecular weights and Log S values . In contrast, CAS 18653-75-3 (a pyrazole derivative) lacks halogen atoms, resulting in lower molecular weight and improved solubility .

- CAS 1761-61-1, a brominated aromatic compound, exhibits distinct reactivity due to its ester functional group, making it more suitable for cross-coupling reactions .

Synthetic Routes :

- This compound Analogues : Synthesis often involves halogenation and cyclocondensation reactions. For example, CAS 918538-05-3 is synthesized via KI-catalyzed coupling of 2,4-dichloropyrrolo-triazine with amines in DMF at 80°C .

- CAS 18653-75-3 : Produced through sodium perborate-mediated cyclization of pyridine-2-carbaldehyde in aqueous acetonitrile at 0–20°C, emphasizing milder conditions .

- CAS 1761-61-1 : Utilizes green chemistry approaches, such as A-FGO-catalyzed reactions in ionic liquids, achieving 98% yield .

Bioactivity and Applications: Halogenated compounds like this compound and CAS 918538-05-3 show higher Log P values (indicating lipophilicity), making them candidates for CNS-targeted drugs. Their bioactivity scores (0.55) suggest moderate membrane permeability . CAS 18653-75-3, with a lower molecular weight and higher solubility, is more suited for aqueous formulations or diagnostic probes .

Critical Research Findings

Thermal Stability : Pyrrolo-triazines (e.g., CAS 918538-05-3) degrade above 150°C, limiting high-temperature applications. Pyrazole derivatives (e.g., CAS 18653-75-3) show better stability up to 200°C .

Drug-Likeness : this compound analogues violate Lipinski’s "rule of five" due to high halogen content, reducing oral bioavailability. Modifications with polar groups (e.g., -OH, -NH₂) are recommended .

Environmental Impact : Brominated compounds like CAS 1761-61-1 require stringent disposal protocols to prevent bioaccumulation, whereas chlorinated analogues exhibit shorter environmental half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.